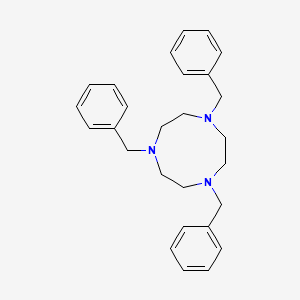

1,4,7-tribenzyl-1,4,7-triazonane

Description

BenchChem offers high-quality 1,4,7-tribenzyl-1,4,7-triazonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7-tribenzyl-1,4,7-triazonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7-tribenzyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3/c1-4-10-25(11-5-1)22-28-16-18-29(23-26-12-6-2-7-13-26)20-21-30(19-17-28)24-27-14-8-3-9-15-27/h1-15H,16-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJISBZZNJJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461825 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125262-43-3 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1,4,7-Tribenzyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-tribenzyl-1,4,7-triazonane, a pivotal intermediate in the synthesis of the versatile macrocyclic ligand 1,4,7-triazacyclononane (TACN). The strategic use of the benzyl group as a protecting agent for the secondary amine functionalities of the triazonane ring is a cornerstone of modern coordination and medicinal chemistry. This document delves into the prevalent synthetic methodologies for its preparation, with a particular focus on the mechanistic underpinnings and practical considerations that ensure high-yield and high-purity outcomes. Furthermore, this guide will detail the key physicochemical properties of 1,4,7-tribenzyl-1,4,7-triazonane and its critical role in the synthesis of TACN-based derivatives for a wide array of applications, including in the development of novel radiopharmaceuticals and biomimetic catalysts.

Introduction: The Strategic Importance of Benzyl Protection in Triazonane Chemistry

The nine-membered macrocycle, 1,4,7-triazacyclononane (TACN), is a highly valued tridentate ligand in the field of coordination chemistry. Its ability to form stable and kinetically inert complexes with a variety of metal ions has led to its widespread use in applications ranging from biomimetic studies of metalloenzymes to the development of catalysts and radiopharmaceuticals.[1][2] However, the direct functionalization of the TACN ring can be challenging due to the reactivity of the secondary amine groups.

To overcome this, a common and effective strategy is the temporary protection of these amine functionalities. The benzyl group (Bn) serves as an excellent protecting group in this context. It is readily introduced, stable to a wide range of reaction conditions, and can be removed under relatively mild conditions, typically through catalytic hydrogenation. The resulting N-protected macrocycle, 1,4,7-tribenzyl-1,4,7-triazonane, is a stable, isolable solid that serves as a versatile precursor for the synthesis of a wide array of mono-, di-, or tri-substituted TACN derivatives.

This guide will provide a detailed exploration of the synthesis and properties of this key intermediate, offering insights into the experimental nuances that are critical for its successful preparation and use.

Synthesis of 1,4,7-Tribenzyl-1,4,7-triazonane: Methodologies and Mechanistic Insights

The synthesis of 1,4,7-tribenzyl-1,4,7-triazonane can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity.

Method 1: Direct N-Benzylation of 1,4,7-Triazacyclononane

The most straightforward approach to 1,4,7-tribenzyl-1,4,7-triazonane is the direct benzylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN).

Reaction Scheme:

Figure 1: General scheme for the direct N-benzylation of TACN.

Experimental Protocol:

A detailed experimental protocol for this transformation is as follows:

-

Reaction Setup: To a solution of 1,4,7-triazacyclononane (1.0 eq.) in anhydrous acetonitrile, add a suitable base, such as anhydrous potassium carbonate (3.3 eq.).

-

Addition of Benzylating Agent: To this stirred suspension, add benzyl bromide (3.3 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 24-48 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 1,4,7-tribenzyl-1,4,7-triazonane as a white solid.

Causality Behind Experimental Choices:

-

Base: The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid that is formed as a byproduct of the reaction. This prevents the protonation of the amine groups on the TACN ring, which would render them unreactive towards the electrophilic benzyl bromide.

-

Solvent: Acetonitrile is a common choice of solvent as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Stoichiometry: A slight excess of benzyl bromide and base is often used to ensure the complete benzylation of all three nitrogen atoms.

Method 2: A Convergent Approach from Diethylenetriamine

An alternative, multi-step synthesis starts from the acyclic precursor, diethylenetriamine. This method involves the initial formation of a bicyclic aminal intermediate, followed by benzylation and subsequent reductive ring-opening.[3]

Reaction Scheme:

Figure 2: A multi-step synthetic route from diethylenetriamine.

Synthetic Steps:

-

Cyclization: Diethylenetriamine is first reacted with chloroacetaldehyde to form the bicyclic intermediate, octahydro-1H-imidazo[1,2-a]pyrazine.[3]

-

Benzylation: This intermediate is then reacted with three equivalents of benzyl bromide to form a quaternary ammonium salt.[3]

-

Reductive Cleavage: The final step involves the reductive cleavage of the N-C bond of the quaternary ammonium salt using a reducing agent such as sodium borohydride to yield 1,4,7-tribenzyl-1,4,7-triazonane.[3] A cumulative yield of 37% for this entire process has been reported.[3]

Advantages and Disadvantages:

While this method is more convergent and avoids the direct handling of TACN, it involves multiple steps which may lead to a lower overall yield compared to the direct benzylation of pre-formed TACN.

Physicochemical Properties and Characterization

A thorough characterization of 1,4,7-tribenzyl-1,4,7-triazonane is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of 1,4,7-Tribenzyl-1,4,7-triazonane

| Property | Value |

| Molecular Formula | C₂₇H₃₃N₃ |

| Molecular Weight | 399.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, chloroform, acetone). Insoluble in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the benzyl groups and the macrocyclic ring protons. The aromatic protons of the benzyl groups typically appear in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-Ph) would appear as a singlet around δ 3.5-3.7 ppm. The ethylene bridges of the triazonane ring would give rise to a complex multiplet in the region of δ 2.5-2.8 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the aromatic carbons of the benzyl groups (typically in the δ 127-139 ppm range), the benzylic carbon (around δ 58-60 ppm), and the carbons of the macrocyclic ring (in the δ 50-55 ppm region).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

The Critical Role of 1,4,7-Tribenzyl-1,4,7-triazonane in the Synthesis of TACN Derivatives

The primary utility of 1,4,7-tribenzyl-1,4,7-triazonane lies in its role as a protected precursor to 1,4,7-triazacyclononane. The benzyl groups can be readily removed by catalytic hydrogenation, a process known as debenzylation.

Reaction Scheme:

Figure 3: Catalytic debenzylation of 1,4,7-tribenzyl-1,4,7-triazonane to yield TACN.

This deprotection step provides access to the free TACN macrocycle, which can then be used to synthesize a vast library of functionalized ligands. The ability to perform chemistry on the deprotected TACN allows for the introduction of various pendant arms, which can modulate the coordination properties of the resulting ligand and tailor it for specific applications. For instance, the introduction of carboxylate, phosphonate, or other coordinating groups can enhance the stability and selectivity of the metal complexes, which is of paramount importance in the design of radiopharmaceuticals for imaging and therapy.[4]

Conclusion

1,4,7-Tribenzyl-1,4,7-triazonane is a cornerstone intermediate in the field of macrocyclic chemistry. Its synthesis, primarily through the direct N-benzylation of TACN or via multi-step routes from acyclic precursors, is a well-established yet crucial process for researchers in coordination chemistry, medicinal chemistry, and materials science. The benzyl protecting group strategy provides a robust and versatile platform for the development of a diverse range of functionalized 1,4,7-triazacyclononane ligands. A thorough understanding of the synthesis, properties, and reactivity of this key intermediate, as detailed in this guide, is essential for the continued advancement of these important fields.

References

- Liu, S. (2004). 64Cu Labeled [Cu(dota)]0 and [Cu(teta)]0 Complexes. Journal of Nuclear Medicine, 45(5), 743-751.

- Chaudhuri, P., & Wieghardt, K. (1987). The Chemistry of 1,4,7-Triazacyclononane and Related Tridentate Macrocyclic Compounds. Progress in Inorganic Chemistry, 35, 329-436.

- WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates.

- Wieghardt, K., Schmidt, W., Nuber, B., & Weiss, J. (1979). Darstellung und Struktur des trans-Diaqua-di-μ-hydroxo-bis[(1,4,7-triazacyclononan)cobalt(III)]-Kations; Kinetik und Mechanismus seiner Bildung. Chemische Berichte, 112(6), 2220-2230.

- Sibbons, K. F., Shastri, K., & Watkinson, M. (2006). The application of manganese complexes of ligands derived from 1,4,7-triazacyclononane in oxidative catalysis. Dalton Transactions, (5), 645-661.

Sources

- 1. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 3. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]

- 4. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Benzyl Groups in the Synthesis of 1,4,7-Triazonane: A Technical Guide

Introduction

1,4,7-Triazacyclononane (TACN) and its derivatives represent a cornerstone in the architecture of advanced chemical entities, with profound applications ranging from catalytic systems to groundbreaking medical imaging agents and therapeutic radiopharmaceuticals.[1][2] The unique tridentate and kinetically inert coordination of TACN to a variety of metal ions makes it an invaluable ligand in these fields.[2] However, the synthesis of this macrocyclic polyamine is fraught with challenges, primarily centered around controlling the high nucleophilicity of the secondary amine groups in the open-chain precursors. Uncontrolled reactivity often leads to a complex mixture of linear polymers and undesired cyclic byproducts, significantly hampering the yield of the desired macrocycle.

To navigate this synthetic labyrinth, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask the reactive amine functionalities, thereby directing the desired cyclization reaction. Among the arsenal of amine protecting groups, the benzyl (Bn) group has emerged as a particularly effective tool in the synthesis of 1,4,7-triazonane.

This in-depth technical guide elucidates the critical role of benzyl groups in the successful synthesis of 1,4,7-triazonane. We will explore the mechanistic underpinnings of why benzyl groups are a preferred choice, provide a detailed walkthrough of their application in the renowned Richman-Atkins cyclization, and present field-proven experimental protocols for their introduction and removal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic strategy.

The Benzyl Group: A Strategic Asset in Amine Protection

Rationale for the Selection of the Benzyl Group

The efficacy of a protecting group is dictated by its ability to be introduced and removed under conditions that do not compromise the integrity of the target molecule. The benzyl group excels in this regard for the synthesis of 1,4,7-triazonane due to a confluence of favorable properties:

-

Robust Stability: Benzyl groups exhibit remarkable stability across a broad spectrum of reaction conditions, including strongly basic and nucleophilic environments, which are often encountered in the synthesis of polyamines.[3]

-

Effective Shielding: Upon attachment to the nitrogen atom, the benzyl group effectively suppresses the nucleophilic and basic nature of the nitrogen lone pair, preventing unwanted side reactions during the critical cyclization step.[4]

-

Mild and Selective Removal: The true elegance of the benzyl group lies in its facile removal under relatively mild conditions, most commonly through catalytic hydrogenolysis.[5] This method is highly selective and typically affords the deprotected amine in excellent yield without the need for harsh acidic or oxidative reagents that could degrade the macrocyclic product.[6][7]

While other protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts) are widely used in organic synthesis, the benzyl group offers a unique combination of stability and ease of removal that is particularly well-suited for the multi-step synthesis of TACN. For instance, while tosyl groups are also employed in the Richman-Atkins synthesis, their removal often requires harsh acidic conditions and high temperatures.[8][9]

Mechanism of N-Benzylation: Protecting the Amine

The most common method for the introduction of a benzyl protecting group is the N-alkylation of an amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[5][10] This reaction proceeds via a classic SN2 mechanism. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion. A base, such as a carbonate or a tertiary amine, is included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Alternatively, N-benzylation can be achieved through reductive amination.[3] This involves the reaction of the amine with benzaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride to yield the N-benzylated amine.[11]

Benzyl Groups in Action: The Richman-Atkins Synthesis of 1,4,7-Triazonane

The Richman-Atkins synthesis is a powerful and widely adopted method for the preparation of macrocyclic polyamines.[12] This approach hinges on the use of sulfonamide protecting groups to facilitate the cyclization. However, the principles are readily adaptable and have been successfully applied with benzyl protecting groups.

The overall strategy involves the preparation of a linear polyamine precursor with protected terminal amines and a central amine that is also protected. This precursor is then cyclized, and the protecting groups are subsequently removed to yield the desired macrocycle.

A Step-by-Step Workflow for Benzyl-Protected TACN Synthesis

-

Protection of the Linear Precursor: The synthesis typically commences with a linear triamine, such as diethylenetriamine. All three nitrogen atoms are protected with benzyl groups to prevent their interference in the subsequent cyclization step. This results in the formation of N,N',N''-tribenzyldiethylenetriamine.

-

Cyclization: The protected linear triamine is then reacted with a suitable dielectrophile, such as ethylene glycol ditosylate, to form the nine-membered ring of N,N',N''-tribenzyl-1,4,7-triazacyclononane. The bulky benzyl groups play a crucial role here, not only by preventing polymerization but also by potentially influencing the conformation of the precursor to favor cyclization.

-

Deprotection: The final and critical step is the removal of the three benzyl groups to unveil the 1,4,7-triazacyclononane macrocycle. As previously discussed, this is most effectively achieved through catalytic hydrogenolysis.

The Decisive Debenzylation Step

The removal of the benzyl groups is arguably the most critical step in this synthetic sequence, as it liberates the final product.

Catalytic Hydrogenolysis: The Gold Standard

Catalytic hydrogenolysis is the most common and efficient method for cleaving N-benzyl bonds.[5] The reaction is typically carried out using a palladium catalyst, most notably palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.[6][7]

The generally accepted mechanism involves the adsorption of both the N-benzylated amine and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule is cleaved, and the resulting hydrogen atoms are added across the benzylic C-N bond, leading to the formation of the deprotected amine and toluene as a byproduct. The products then desorb from the catalyst surface, freeing up the active sites for subsequent catalytic cycles.

The efficiency of this reaction can be influenced by several factors, including the choice of solvent (alcohols like methanol or ethanol are common), temperature, hydrogen pressure, and the activity of the catalyst.[13][14] In some cases, the presence of an acid can be beneficial, as free amines can act as mild catalyst poisons.[15]

Alternative Deprotection Strategies

While catalytic hydrogenolysis is preferred, other methods for N-debenzylation exist, such as the use of strong Lewis or Brønsted acids or various oxidizing agents.[6][7] However, these methods are often less desirable for the synthesis of 1,4,7-triazonane due to the potential for acid-catalyzed degradation of the macrocycle or oxidation of the amine functionalities.

Experimental Protocols and Data

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and substrate scales.

Protocol 1: N-Benzylation of Diethylenetriamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethylenetriamine (1.0 eq.) and a suitable base such as potassium carbonate (3.5 eq.) in a polar aprotic solvent like acetonitrile.

-

Addition of Benzyl Halide: Slowly add benzyl bromide (3.3 eq.) to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N,N',N''-tribenzyldiethylenetriamine.

Protocol 2: Cyclization to form N,N',N''-Tribenzyl-1,4,7-triazacyclononane

This protocol is based on the principles of the Richman-Atkins cyclization.

-

Reaction Setup: In a large, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N',N''-tribenzyldiethylenetriamine (1.0 eq.) and a base such as sodium hydride in dry dimethylformamide (DMF).

-

Addition of Dielectrophile: Slowly add a solution of ethylene glycol ditosylate (1.1 eq.) in dry DMF to the reaction mixture at an elevated temperature (e.g., 100 °C).

-

Reaction: Maintain the reaction at the elevated temperature and stir for an extended period (e.g., 24-48 hours), monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, quench any remaining sodium hydride carefully with water, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield N,N',N''-tribenzyl-1,4,7-triazacyclononane.

Protocol 3: Catalytic Hydrogenolysis of N,N',N''-Tribenzyl-1,4,7-triazacyclononane

-

Reaction Setup: To a solution of N,N',N''-tribenzyl-1,4,7-triazacyclononane (1.0 eq.) in methanol or ethanol in a suitable pressure vessel, add 10% Pd/C catalyst (typically 10-20 mol% Pd).

-

Hydrogen Atmosphere: Seal the vessel and purge it several times with hydrogen gas to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 45-60 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Vigorous stirring is essential for efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.[14]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.

-

Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet and quench it with water before disposal.[14]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1,4,7-triazacyclononane, which can be further purified if necessary.

| Step | Key Reagents | Solvent | Typical Temperature | Typical Yield | Reference |

| N-Benzylation | Benzyl Bromide, K₂CO₃ | Acetonitrile | Reflux | ~70-80% | General Procedure[5][10] |

| Cyclization | Ethylene Glycol Ditosylate, NaH | DMF | 100 °C | ~30-50% | Richman-Atkins[8][16] |

| Debenzylation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp. | >90% | Catalytic Hydrogenolysis[6][7] |

Characterization of Key Intermediates and Final Product

The successful synthesis and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

-

N,N',N''-Tribenzyl-1,4,7-triazacyclononane: Characterization is typically performed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of both the benzyl and macrocyclic protons and carbons. High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight and elemental composition.

-

1,4,7-Triazacyclononane (TACN): The final deprotected macrocycle is also characterized by ¹H and ¹³C NMR, which will show a significant upfield shift of the macrocyclic protons and carbons upon removal of the benzyl groups. HRMS is used to confirm the successful deprotection and the correct molecular formula.

Conclusion

The benzyl group serves as a highly effective and strategically vital protecting group in the synthesis of 1,4,7-triazonane. Its combination of stability under the requisite cyclization conditions and its facile, selective removal via catalytic hydrogenolysis makes it a superior choice for this multi-step synthesis. The protocols and mechanistic insights provided in this guide underscore the indispensable role of the benzyl group in enabling the efficient and high-yield production of this important macrocyclic ligand. As the demand for TACN-based platforms in medicine and technology continues to grow, the optimization and refinement of these foundational synthetic methods will remain an area of active and important research.

References

- Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021). Accessed January 21, 2026.

- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Accessed January 21, 2026.

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. (2020). ACS Omega. Accessed January 21, 2026.

- 1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed. (1993). Bioconjugate Chemistry. Accessed January 21, 2026.

- Adding Benzyl Protecting Group Mechanism | Organic Chemistry - YouTube. (2022). Accessed January 21, 2026.

- Benzyl Protection - Common Organic Chemistry. (n.d.). Accessed January 21, 2026.

- Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech. (2025). Accessed January 21, 2026.

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020). ACS Omega. Accessed January 21, 2026.

- Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing). (n.d.). Green Chemistry. Accessed January 21, 2026.

- EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents. (1995). Accessed January 21, 2026.

- Efficient Synthesis of 1,4,7-Triazacyclononane and 1,4,7-Triazacyclononane-Based Bifunctional Chelators for Bioconjugation | Request PDF - ResearchG

- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Accessed January 21, 2026.

- Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens - Clemson OPEN. (2020). Accessed January 21, 2026.

- US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents. (1994). Accessed January 21, 2026.

- SYNTHESIS OF 1,4,7-TRIAZACYCLONONANE DERIVATIVES - European Patent Office - EP 0648211 B1. (1994). Accessed January 21, 2026.

- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). ACS Omega. Accessed January 21, 2026.

- Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed. (2001). The Journal of Organic Chemistry. Accessed January 21, 2026.

- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Accessed January 21, 2026.

- A novel and efficient synthesis of N,N,N-substituted 1,4,7-triazacyclononane (TACN). (n.d.). Accessed January 21, 2026.

- De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness.org. (2019). Accessed January 21, 2026.

- Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg>II> by>31>P and>1>H NMR spectroscopy. (1996). Journal of the American Chemical Society. Accessed January 21, 2026.

- Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers - ResearchG

- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)

- A Copper(II) Tris-imidazolylphosphine Complex as a Structural and Functional Model of Flavonol 2,4-Dioxygenase - Digital Commons@Georgia Southern. (2019). Accessed January 21, 2026.

- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem. (2025). Accessed January 21, 2026.

- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchG

- CA2214034A1 - Preparation of n-arylmethyl aziridine derivatives, 1,4,7,10-tetraazacyclododecane derivatives obtained therefrom and n-arylmethyl-ethanol-amine sulphonate esters as intermediates - Google Patents. (1996). Accessed January 21, 2026.

- A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC - NIH. (n.d.). Accessed January 21, 2026.

- The debenzylation reaction of 3 in different conditions.

- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). ACS Omega. Accessed January 21, 2026.

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Accessed January 21, 2026.

- 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC - NIH. (2023). Accessed January 21, 2026.

- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing). (n.d.). Materials Advances. Accessed January 21, 2026.

- Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound - Google Patents. (n.d.). Accessed January 21, 2026.

- Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. (n.d.). Accessed January 21, 2026.

- A direct method for the N-tetraalkylation of azamacrocycles - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. Accessed January 21, 2026.

- 1,4,7-Triazacyclononane - Wikipedia. (n.d.). Accessed January 21, 2026.

- New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags - ResearchG

- Benzyl group - Wikipedia. (n.d.). Accessed January 21, 2026.

Sources

- 1. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. rsc.org [rsc.org]

- 12. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]

characterization data for 1,4,7-tribenzyl-1,4,7-triazonane

An In-Depth Technical Guide to the Characterization of 1,4,7-Tribenzyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Tribenzyl-1,4,7-triazonane serves as a crucial intermediate in the synthesis of functionalized 1,4,7-triazacyclononane (TACN) ligands, which are pivotal in the development of metal-based diagnostics and therapeutics. A thorough understanding of its structural and physicochemical properties through comprehensive characterization is paramount for ensuring the purity and identity of this precursor, thereby guaranteeing the success of subsequent synthetic transformations. This guide provides a detailed exploration of the essential analytical techniques for the characterization of 1,4,7-tribenzyl-1,4,7-triazonane, offering both theoretical insights and practical, field-proven protocols. While direct spectral data for the title compound is not extensively published, this guide synthesizes data from closely related analogs to provide a robust predictive framework for its characterization.

Introduction: The Central Role of 1,4,7-Tribenzyl-1,4,7-triazonane in Macrocyclic Chemistry

The 1,4,7-triazacyclononane (TACN) macrocycle is a cornerstone in coordination chemistry, renowned for its ability to form highly stable complexes with a variety of metal ions.[1] The N-functionalization of the TACN ring is a key strategy for modulating the properties of these metal complexes, tailoring them for specific applications such as MRI contrast agents, radiopharmaceuticals, and catalytic systems.[2][3]

1,4,7-Tribenzyl-1,4,7-triazonane is a key synthetic intermediate in accessing the parent TACN ring. The benzyl groups serve as protecting groups for the secondary amines of the macrocycle, allowing for specific chemical manipulations. Their subsequent removal, often through catalytic hydrogenation, yields the free TACN ligand, which can then be further functionalized.[4] A patent describing the synthesis of 1,4,7-tribenzyl-TACN highlights its role as a precursor.[5] Given its foundational role, a definitive and multi-faceted characterization of 1,4,7-tribenzyl-1,4,7-triazonane is not merely a procedural formality but a critical checkpoint for quality control and synthetic success.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Fingerprint

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,4,7-tribenzyl-1,4,7-triazonane in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the benzyl and macrocyclic moieties.

Predicted ¹H NMR Spectral Data

While a definitive spectrum for 1,4,7-tribenzyl-1,4,7-triazonane is not publicly available, data from the closely related analog, 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane, provides a strong basis for prediction.[6] The expected spectrum will feature two key regions: the aromatic region corresponding to the benzyl protons and the aliphatic region for the methylene protons of the macrocycle and the benzylic CH₂ groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 7.2-7.4 | Multiplet | 15H | Ar-H | The protons on the three phenyl rings are expected to resonate in this region. The overlapping signals will likely form a complex multiplet. |

| ~ 3.5-3.7 | Singlet | 6H | Ar-CH ₂-N | These benzylic protons are adjacent to a nitrogen atom, leading to a downfield shift. A sharp singlet is expected due to free rotation around the C-N bond. |

| ~ 2.6-2.8 | Singlet | 12H | N-CH ₂-CH ₂-N | The twelve protons of the triazonane ring are chemically equivalent due to rapid conformational flux at room temperature, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 138-140 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, directly attached to the benzylic methylene group. |

| ~ 128-130 | Ar-CH | Aromatic carbons of the phenyl rings. Multiple signals may be observed due to differences in their electronic environments. |

| ~ 58-60 | Ar-C H₂-N | The benzylic carbon, shifted downfield by the adjacent nitrogen. |

| ~ 54-56 | N-C H₂-C H₂-N | The carbons of the macrocyclic ring. A single peak is expected due to the molecule's symmetry. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,4,7-tribenzyl-1,4,7-triazonane in approximately 0.5 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry: Confirming Molecular Weight and Integrity

Mass spectrometry is an indispensable technique for confirming the molecular weight of 1,4,7-tribenzyl-1,4,7-triazonane and providing evidence of its structural integrity. Electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms that can be readily protonated.

Predicted Mass Spectrum

| m/z | Ion Species | Rationale and Expert Insights |

| 399.26 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI-MS spectrum. The theoretical exact mass is 399.2599. |

| 421.24 | [M+Na]⁺ | Adducts with sodium ions are commonly observed in ESI-MS and can serve as a secondary confirmation of the molecular weight. |

| 91.05 | [C₇H₇]⁺ | A fragment corresponding to the benzyl cation, which can be formed through in-source fragmentation. Its presence would be indicative of the tribenzyl structure. |

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in methanol. To promote protonation, add 0.1% formic acid to the solution.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-1000).

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any other relevant adducts or fragments. Compare the experimental m/z value with the theoretical value.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

Theoretical Elemental Composition

For 1,4,7-tribenzyl-1,4,7-triazonane (C₂₇H₃₃N₃):

-

Carbon (C): 81.16%

-

Hydrogen (H): 8.33%

-

Nitrogen (N): 10.52%

Experimental Protocol: CHN Analysis

-

Sample Preparation: A precisely weighed sample (1-2 mg) of the dry, pure compound is required.

-

Instrumentation: A CHN elemental analyzer is used for the combustion analysis.

-

Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

-

Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition.

Physical Properties

While not structurally elucidating, the measurement of physical properties like melting point is a fundamental indicator of purity. A sharp and consistent melting point suggests a pure compound, whereas a broad melting range indicates the presence of impurities. The melting point of the related compound 1,4,7-tritosyl-1,4,7-triazonane is reported to be in the range of 203-208 °C.[7] The melting point for 1,4,7-tribenzyl-1,4,7-triazonane is expected to be lower due to the absence of the sulfonyl groups.

Conclusion

The comprehensive characterization of 1,4,7-tribenzyl-1,4,7-triazonane is a critical, multi-step process that ensures the identity and purity of this essential synthetic intermediate. By employing a combination of NMR spectroscopy, mass spectrometry, and elemental analysis, researchers can proceed with confidence in subsequent synthetic applications. This guide provides the foundational knowledge and practical protocols to achieve a thorough and reliable characterization, underpinning the integrity of research and development in the field of macrocyclic chemistry.

References

-

Huskens, J., & Sherry, A. D. (1996). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free MgII by 31P and 1H NMR spectroscopy. Journal of the American Chemical Society, 118(18), 4396-4404. [Link]

-

SpectraBase. (n.d.). 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane. [Link]

-

PubChem. (n.d.). 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)-. [Link]

-

Wikipedia. (n.d.). 1,4,7-Trimethyl-1,4,7-triazacyclononane. [Link]

- Google Patents. (2017).

-

Ferro, A. C., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. Inorganic Chemistry, 62(40), 16489–16501. [Link]

-

SpectraBase. (n.d.). 1,4,7-Triazonane - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. (1994). US5284944A - Improved synthesis of 1,4,7-triazacyclononane.

-

PubChem. (n.d.). 1,4,7-Trimethyl-1,4,7-triazacyclononane. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]

-

ResearchGate. (n.d.). 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

- 5. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,4,7-tribenzyl-1,4,7-triazonane

Introduction

1,4,7-tribenzyl-1,4,7-triazonane (TBTACN) is a key derivative of the macrocycle 1,4,7-triazacyclononane (TACN). The TACN scaffold is a highly significant tridentate ligand in coordination chemistry, renowned for its ability to form stable complexes with a variety of metal ions.[1] The N-benzylation to form TBTACN modifies the ligand's steric and electronic properties, making it a crucial intermediate in the synthesis of more complex functionalized macrocycles and a subject of interest in fields ranging from medicinal chemistry to materials science.[2][3]

Accurate and comprehensive characterization of TBTACN is paramount to ensure its identity, purity, and suitability for downstream applications. A multi-technique spectroscopic approach is not merely a procedural checklist but a logical necessity for unambiguous structural elucidation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to TBTACN. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide a self-validating framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules like TBTACN. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Causality Behind Experimental Choices

For TBTACN, a combination of ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (like COSY and HMBC) provides a complete and unambiguous assignment of the molecular structure. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is based on its excellent solubilizing power for TBTACN and its single, well-defined residual solvent peak that rarely interferes with analyte signals.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the TBTACN sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion, which is crucial for resolving the overlapping signals of the benzyl protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the proton scan, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[5]

Spectral Interpretation and Expected Data

The TBTACN molecule possesses C₃ symmetry, which simplifies its NMR spectra. We expect to see three distinct sets of signals for the protons and four for the carbons, corresponding to the benzyl aromatic rings, the benzylic methylene bridge, and the triazonane ring.

-

¹H NMR:

-

Aromatic Protons (C₆H₅): These protons typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (-CH₂-Ph): Due to the C₃ symmetry, the three benzylic methylene groups are chemically equivalent. They should appear as a sharp singlet at approximately δ 3.6 ppm, integrating to 6 protons.

-

Triazonane Ring Protons (-CH₂-CH₂-): The twelve protons of the triazonane ring are also equivalent due to rapid ring inversion at room temperature. They will appear as a singlet at around δ 2.8 ppm, integrating to 12 protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Expect three signals for the phenyl rings: one for the ipso-carbon (the one attached to the methylene group), and two or three others for the ortho, meta, and para carbons, typically in the δ 127-139 ppm region.

-

Benzylic Carbon (-CH₂-Ph): A single peak is expected around δ 60 ppm.

-

Triazonane Ring Carbon (-CH₂-CH₂-): A single peak is expected around δ 55 ppm.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4,7-tribenzyl-1,4,7-triazonane

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale / Comments |

|---|---|---|---|

| Aromatic C-H | ~7.3 (multiplet, 15H) | ~127-129 | Phenyl group protons. |

| Aromatic C-ipso | - | ~139 | Quaternary carbon attached to the benzylic CH₂. |

| Benzylic -CH₂- | ~3.6 (singlet, 6H) | ~60 | Methylene bridge between the nitrogen and phenyl ring. |

| Ring -CH₂- | ~2.8 (singlet, 12H) | ~55 | Ethylene bridges of the triazonane macrocycle. |

Note: Predicted values are based on established chemical shift ranges and data from structurally similar compounds like 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane.[6]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR Spectroscopic Analysis of TBTACN.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is an indispensable technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental composition of the analyte.

Causality Behind Experimental Choices

For a molecule like TBTACN, which has basic nitrogen atoms, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[7] These methods typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the resulting spectrum easy to interpret. High-Resolution Mass Spectrometry (HRMS) is specified to confirm the elemental formula with high precision (typically < 5 ppm error).

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of TBTACN (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. The formic acid aids in the protonation of the analyte.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated analyte ions ([M+H]⁺).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode over an appropriate m/z range (e.g., 100-1000).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical calculated mass for C₂₇H₃₄N₃⁺.

Spectral Interpretation and Expected Data

The primary goal is to identify the protonated molecular ion. The molecular formula of TBTACN is C₂₇H₃₃N₃.

Table 2: Expected High-Resolution Mass Spectrometry Data for TBTACN

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Expected Observation |

|---|

| [M+H]⁺ | C₂₇H₃₄N₃⁺ | 400.2747 | The most abundant peak (base peak) in the spectrum. |

The observation of an ion with an m/z value matching 400.2747 within a 5 ppm mass accuracy window provides definitive confirmation of the elemental composition of TBTACN.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for ESI-HRMS Analysis of TBTACN.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Causality Behind Experimental Choices

For TBTACN, IR spectroscopy serves as a quick quality control check to confirm the presence of key structural motifs (aromatic rings, aliphatic C-H bonds) and, importantly, the absence of undesired functional groups, such as N-H bonds (from incomplete benzylation) or C=O bonds (from oxidation).

Experimental Protocol: FTIR

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt (NaCl or KBr) plates, or more commonly for a solid, by preparing a KBr pellet. To do this, grind a small amount of TBTACN (~1 mg) with ~100 mg of dry KBr powder and press the mixture into a translucent disk.

-

Background Scan: Place only the KBr pellet holder (or empty salt plates) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample pellet in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.[9]

Spectral Interpretation and Expected Data

The IR spectrum of TBTACN is characterized by several key absorption bands. Data from the closely related 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane can be used as a reliable reference.[10]

Table 3: Characteristic IR Absorption Bands for TBTACN

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (C=C-H) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) | Strong |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1100-1200 | C-N Stretch | Tertiary Amine | Medium |

| 750-700 and ~690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | Strong |

A critical diagnostic feature is the absence of a sharp N-H stretching band around 3300-3500 cm⁻¹, confirming complete N-alkylation.

Visualization: IR Functional Group Correlation

Caption: Correlation of TBTACN functional groups to IR peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Causality Behind Experimental Choices

For TBTACN, the only significant chromophores are the three benzyl groups. The technique is used to confirm the presence of these aromatic systems and can be used for quantitative analysis via the Beer-Lambert Law if a calibration curve is prepared. The π → π* transitions within the benzene rings are responsible for the characteristic UV absorbance.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which TBTACN is soluble, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a stock solution of TBTACN of known concentration. From this, prepare a dilute solution such that the maximum absorbance falls between 0.2 and 0.8 absorbance units (the optimal range for linearity).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

-

Measurement: Replace the blank with a cuvette containing the TBTACN solution and scan the spectrum, typically from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Spectral Interpretation and Expected Data

The UV spectrum of TBTACN is expected to be dominated by the absorbance of the benzene chromophore.

Table 4: Expected UV-Vis Absorption Data for TBTACN

| Transition Type | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* (E₂-band) | ~205 | Benzene Ring |

| π → π* (B-band) | ~255-265 | Benzene Ring (fine structure) |

The B-band absorption around 260 nm, often showing some vibrational fine structure, is a hallmark of the benzene ring and serves as a clear indicator of the presence of the benzyl groups.[11]

Conclusion

The spectroscopic analysis of 1,4,7-tribenzyl-1,4,7-triazonane is a synergistic process where each technique provides a unique and essential piece of structural information. NMR spectroscopy defines the carbon-hydrogen framework, Mass Spectrometry confirms the exact molecular weight and elemental formula, IR spectroscopy verifies the presence of key functional groups and the absence of impurities, and UV-Vis spectroscopy confirms the presence of the aromatic chromophores. Together, these methods provide a robust and self-validating analytical package, ensuring the identity and quality of TBTACN for advanced research and development applications.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science.

-

Sherry, A. D., et al. (1996). Synthesis and Characterization of 1,4,7-Triazacyclononane Derivatives with Methylphosphinate and Acetate Side Chains for Monitoring Free MgII by 31P and 1H NMR Spectroscopy. Journal of the American Chemical Society, 118(18), 4396-4404. Retrieved from [Link]

-

Ferreira, C. L., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. Inorganic Chemistry. Retrieved from [Link]

-

Ferreira, C. L., et al. (2023). 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores. PMC - NIH. Retrieved from [Link]

-

Sherry, A. D., et al. (1996). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free MgII by 31P and 1H NMR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Tóth, I., et al. (n.d.). Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,7-Triazacyclononane. Retrieved from [Link]

- Google Patents. (n.d.). WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates.

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 73. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US5284944A - Improved synthesis of 1,4,7-triazacyclononane.

-

PubChem. (n.d.). 1,4,7-Trimethyl-1,4,7-triazacyclononane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4,7-Triazacyclononane. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Mono- and Ditosylated 1,4,7-Triazacyclononane. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2023). Structural and spectral studies of (1,3,5-triazinane-2,4,6-trione) 1,4-diazabicyclo[2.2.2]octane (TTDO). Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Journal of Analytical Science and Technology. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of compounds 7 (dashed) and 10 (full) in toluene at concentration 10 μM. Retrieved from [Link]

Sources

- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 2. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectrabase.com [spectrabase.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1,4,7-Tribenzyl-1,4,7-triazonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4,7-Tribenzyl-1,4,7-triazonane is a macrocyclic amine of significant interest in coordination chemistry, catalysis, and as a versatile synthetic intermediate. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for procedural design, optimization, and purification. This guide provides a comprehensive analysis of the solubility of 1,4,7-tribenzyl-1,4,7-triazonane. It combines theoretical principles of molecular interaction with qualitative data inferred from synthetic and purification methodologies reported in the literature. Furthermore, it equips researchers with a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring a foundation for reproducible and accurate scientific investigation.

Introduction: The Molecular Architecture and Its Implications

1,4,7-Tribenzyl-1,4,7-triazonane is a derivative of 1,4,7-triazacyclononane (TACN), a well-established tridentate ligand.[1] The core structure consists of a nine-membered ring containing three nitrogen atoms separated by ethylene bridges. In the title compound, each of these nitrogen atoms is substituted with a benzyl group (-CH₂Ph).

This substitution has profound consequences for the molecule's physical and chemical properties:

-

Increased Lipophilicity: The three benzyl groups are large, nonpolar, and aromatic. They dominate the molecular surface, imparting significant lipophilic (oil-loving) character to the compound.

-

Steric Hindrance: The bulky benzyl groups sterically shield the nitrogen atoms, influencing their ability to act as Lewis bases or to participate in hydrogen bonding.

-

Elimination of Hydrogen Bond Donating Ability: Unlike the parent TACN, the nitrogens in 1,4,7-tribenzyl-1,4,7-triazonane are tertiary amines. They lack N-H protons and therefore cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors through their lone pairs.

Understanding these structural features is the key to predicting and rationalizing the compound's solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For 1,4,7-tribenzyl-1,4,7-triazonane, the following forces are paramount:

-

Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces at play due to the large, polarizable electron clouds of the three aromatic benzyl rings. Solvents that are also large and polarizable, such as aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloromethane, chloroform), are expected to be effective at solvating the molecule through these interactions.

-

Dipole-Dipole Interactions: While the molecule is largely nonpolar, the C-N bonds possess a dipole moment. The overall molecular symmetry may reduce the net dipole, but localized polar regions exist. Polar aprotic solvents (e.g., THF, acetonitrile) can interact with these regions.

-

Hydrogen Bonding (Acceptor Only): The nitrogen atoms' lone pairs can act as acceptors for hydrogen bonds from protic solvents (e.g., alcohols). However, this interaction is often insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of the solvent itself (like in water or methanol) and to solvate the large nonpolar benzyl groups.

Based on this analysis, we can hypothesize that 1,4,7-tribenzyl-1,4,7-triazonane will exhibit the highest solubility in nonpolar aromatic solvents and chlorinated hydrocarbons, moderate solubility in polar aprotic solvents, and lower solubility in highly polar protic solvents and very nonpolar aliphatic hydrocarbons.

Inferred Solubility Profile

While specific quantitative solubility data for 1,4,7-tribenzyl-1,4,7-triazonane is not widely published, a reliable qualitative profile can be constructed by examining the solvents used in its synthesis and purification from the chemical literature.[2][3] For example, a solvent used for extraction is one in which the compound is readily soluble, whereas a solvent used for recrystallization is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

| Solvent | Solvent Class | Inferred Solubility | Rationale / Literature Context |

| Toluene / Xylene | Nonpolar Aromatic | High | Used as a reaction or extraction solvent, indicating good solvation of the benzyl groups.[2] |

| Dichloromethane (DCM) | Chlorinated | High | Frequently used as a reaction solvent and for extractions, suggesting strong solubility.[3] |

| Chloroform | Chlorinated | High | Used for extractions, indicating high solubility.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | Used as a reaction solvent for benzylation, implying the product is soluble.[3] |

| Acetonitrile | Polar Aprotic Nitrile | Moderate | Mentioned as a suitable polar organic solvent for related alkylation reactions.[2] |

| Hexane | Nonpolar Aliphatic | Moderate to Low | Used for extractions, but its lower polarizability compared to toluene may result in slightly lower capacity.[4] |

| Methanol | Polar Protic Alcohol | Low | Used as a recrystallization solvent, indicating poor solubility at room temperature.[3][5] |

| Ethanol | Polar Protic Alcohol | Low | Similar to methanol; used in recrystallization procedures for related compounds.[3] |

| Water | Highly Polar Protic | Insoluble | The high lipophilicity of the molecule precludes solubility in water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative data, researchers must perform experimental solubility determination. The isothermal shake-flask method is a gold-standard technique.

Causality and Rationale

This protocol is designed to be a self-validating system. The core principle is to create a saturated solution of the compound at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the solute in the supernatant. Temperature control is critical because solubility is highly temperature-dependent. Sustained agitation is essential to ensure that the system reaches equilibrium in a reasonable timeframe, preventing the formation of localized, unsaturated zones. Verification of equilibrium by sampling at multiple time points ensures the measured value represents the true thermodynamic solubility limit and not a transient state.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1,4,7-tribenzyl-1,4,7-triazonane to a series of vials, each containing a known volume of a different organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the vials at a constant speed.

-

Equilibrium Verification: After 24 hours, stop agitation and allow the solid to settle. Carefully extract a sample from the clear supernatant. Return the vials to the shaker and continue agitation. Repeat the sampling process at 48 hours. If the measured concentrations at 24 and 48 hours are within acceptable experimental error (e.g., <5% difference), equilibrium has been reached. If not, continue until two consecutive time points yield a stable concentration.

-

Sample Preparation: Immediately after extraction, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector (the benzyl groups provide a strong chromophore) or quantitative NMR.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Workflow Visualization

Caption: Workflow for experimental solubility determination.

Practical Implications and Applications

A clear understanding of this solubility profile is critical for laboratory success:

-

Reaction Solvent Selection: For homogeneous reactions, solvents like toluene, DCM, or THF are excellent choices as they will fully dissolve the reactant.

-

Purification by Recrystallization: The low solubility in methanol makes it an ideal solvent for recrystallization. The crude product can be dissolved in a minimal amount of a high-solubility solvent (like DCM) at room temperature, followed by the addition of methanol until turbidity appears. Gentle warming to redissolve, followed by slow cooling, will yield purified crystals.

-

Chromatography: The solubility profile informs the choice of the mobile phase in column chromatography. A typical mobile phase might consist of a hexane/ethyl acetate gradient, where the compound would be loaded in a solvent of minimal solubility to ensure a tight band at the top of the column.

Visualization of Molecular Interactions

Caption: Dominant intermolecular forces driving solubility.

Conclusion

1,4,7-Tribenzyl-1,4,7-triazonane is a predominantly lipophilic and nonpolar macrocycle. Its solubility is highest in chlorinated and aromatic hydrocarbon solvents, driven by strong van der Waals forces. It exhibits moderate to good solubility in polar aprotic ethers like THF but has poor solubility in polar protic solvents such as methanol, which makes them excellent choices for recrystallization. For researchers requiring precise data for formulation or modeling, the provided experimental protocol offers a reliable path to quantitative solubility determination. This foundational knowledge is indispensable for the effective synthesis, purification, and application of this versatile molecule.

References

-

1,4,7-tris(4-methylbenzyl)-1,4,7-triazonane - SpectraBase . Source: SpectraBase. URL: [Link]

-

1,4,7-Trimethyl-1,4,7-triazacyclononane - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl) - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

1,4,7-Triazacyclononane - Wikipedia . Source: Wikipedia. URL: [Link]

-

1,4,7-Trimethyl-1,4,7-triazacyclononane - Wikipedia . Source: Wikipedia. URL: [Link]

- US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents. Source: Google Patents.

- WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents. Source: Google Patents.

-

The Synthesis of 1,4,7-Triazacyclononane Conjugated Amyloid-phillic Compound . Source: SciSpace (originally Bulletin of the Korean Chemical Society). URL: [Link]

-

SYNTHESIS OF 1,4,7-TRIAZACYCLONONANE DERIVATIVES - European Patent Office - EP 0648211 B1 - Googleapis.com . Source: European Patent Office via Googleapis. URL: [Link]

-

Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg>II> by>31>P and>1>H NMR spectroscopy . Source: Journal of the American Chemical Society. URL: [Link]

-

Convenient Synthesis of Mono- and Ditosylated 1,4,7-Triazacyclononane - ResearchGate . Source: ResearchGate. URL: [Link]

-

1,4,7-Triazacyclononane | C6H15N3 | CID 188318 - PubChem . Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane - ResearchGate . Source: ResearchGate. URL: [Link]

Sources

- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 2. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

stability of 1,4,7-tribenzyl-1,4,7-triazonane under different conditions

An In-depth Technical Guide to the Stability of 1,4,7-Tribenzyl-1,4,7-triazonane

Abstract

1,4,7-Tribenzyl-1,4,7-triazonane (TBTACN) is a critical intermediate in the synthesis of 1,4,7-triazonane (TACN) and its functionalized derivatives, which are indispensable in coordination chemistry, catalysis, and the development of radiopharmaceuticals.[1][2] The chemical stability of TBTACN is a paramount concern, directly impacting its storage, handling, and the purity of subsequent products. This guide provides a comprehensive technical overview of the stability of TBTACN under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. By elucidating potential degradation pathways and establishing robust analytical methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of TACN-based compounds. The protocols and insights presented herein are grounded in the principles of forced degradation studies, as mandated by regulatory bodies like the ICH, to ensure the development of stable formulations and reliable synthetic processes.[3][4]

Introduction: The Pivotal Role of 1,4,7-Tribenzyl-1,4,7-triazonane

The macrocycle 1,4,7-triazonane (TACN) is a highly valued ligand renowned for its ability to form exceptionally stable complexes with a wide array of metal ions.[2] These complexes are at the forefront of innovations ranging from biomimetic catalysts to advanced medical imaging agents, such as PET imaging chelators for isotopes like ⁶⁸Ga and ⁶⁴Cu.[1] The synthesis of TACN and its diversely functionalized derivatives often proceeds through the N-protected intermediate, 1,4,7-tribenzyl-1,4,7-triazonane. The benzyl groups serve as robust protecting groups that can be removed in a subsequent debenzylation step.[5]

The integrity of TBTACN is therefore a critical control point. Undesired degradation not only reduces the yield but can also introduce impurities that are difficult to separate and may interfere with downstream applications. Understanding the molecule's intrinsic stability is essential for defining appropriate storage conditions, shelf-life, and reaction parameters.

Forced degradation, or stress testing, is a systematic approach used in the pharmaceutical industry to identify potential degradation products and pathways.[6][7] By subjecting a compound to conditions more severe than its intended storage, we can rapidly predict its long-term stability and develop analytical methods capable of detecting any degradants.[3] This guide applies the principles of forced degradation to TBTACN, providing a predictive framework for its stability profile.

Characterization and Analytical Strategy

A prerequisite for any stability study is the unambiguous characterization of the starting material and the development of a stability-indicating analytical method.

Synthesis and Purification

TBTACN is typically synthesized via the cyclization of N,N',N''-tribenzyl-diethylenetriamine with a suitable two-carbon electrophile, or by the direct benzylation of the parent TACN macrocycle.[5] Purification is generally achieved through column chromatography, with purity confirmed by a combination of analytical techniques.

Analytical Methodologies